molecular formula C12H10BrNO2S B578569 Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate CAS No. 1261269-07-1

Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate

Cat. No.: B578569
CAS No.: 1261269-07-1
M. Wt: 312.181
InChI Key: SLXFMMOYYUZOAC-UHFFFAOYSA-N
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Description

Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate is a brominated thiazole derivative with the molecular formula C₁₂H₁₀BrNO₂S and a molecular weight of 312.19 g/mol. It is synthesized via a microwave-assisted reaction involving 2-bromo-1-(2-bromophenyl)ethanone and ethyl 2-amino-2-thioxoacetate in ethanol, yielding 76% under optimized conditions . The compound features a thiazole core substituted at the 4-position with a 2-bromophenyl group and an ester moiety at the 2-position. Bromine at the ortho position of the phenyl ring introduces steric and electronic effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

ethyl 4-(2-bromophenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXFMMOYYUZOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192571
Record name 2-Thiazolecarboxylic acid, 4-(2-bromophenyl)-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261269-07-1
Record name 2-Thiazolecarboxylic acid, 4-(2-bromophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261269-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazolecarboxylic acid, 4-(2-bromophenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Benzaldehyde Derivatives

Bromination of benzaldehyde derivatives is a common route to aryl bromides. A patented method for synthesizing 3-bromobenzaldehyde involves brominating benzaldehyde with a chlorine-bromine mixture in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) and a chlorinated hydrocarbon solvent (e.g., 1,2-dichloroethane) at temperatures below 50°C. While this method targets the meta-position, analogous strategies with directed ortho-bromination—using steric or electronic directing groups—can yield 2-bromobenzaldehyde. Key parameters include:

ParameterOptimal ConditionImpact on Yield
Catalyst (AlCl₃)1.2–1.35:1 molar ratioIncreases regioselectivity
Solvent1,2-DichloroethaneEnhances solubility
Temperature10–25°CMinimizes side reactions
Halogen ratio (Cl₂:Br₂)0.9:1 to 1:1Reduces bromine consumption

This approach achieves yields up to 95% for 3-bromobenzaldehyde, suggesting that modified conditions could be applicable to ortho-bromination.

Formation of the Thiazole Core via Cyclization

The thiazole ring is constructed through cyclization reactions involving thiosemicarbazide derivatives.

Thiosemicarbazone Intermediate Synthesis

Reaction of 2-bromobenzaldehyde with thiosemicarbazide in ethanol under reflux forms the corresponding thiosemicarbazone. This intermediate is critical for subsequent cyclization:

2-Bromobenzaldehyde + ThiosemicarbazideEthanol, ΔThiosemicarbazone Intermediate\text{2-Bromobenzaldehyde + Thiosemicarbazide} \xrightarrow{\text{Ethanol, Δ}} \text{Thiosemicarbazone Intermediate}

Cyclization to Thiazole

The thiosemicarbazone undergoes cyclization in the presence of a dehydrating agent (e.g., concentrated H₂SO₄ or PCl₃) to form the thiazole ring. For example:

Thiosemicarbazone IntermediateH₂SO₄, 80°C4-(2-Bromophenyl)Thiazole-2-Carboxylic Acid\text{Thiosemicarbazone Intermediate} \xrightarrow{\text{H₂SO₄, 80°C}} \text{4-(2-Bromophenyl)Thiazole-2-Carboxylic Acid}

Cyclization conditions significantly affect yield and purity:

ConditionEffect
Acid catalyst (H₂SO₄)Accelerates ring closure
Temperature (80–100°C)Ensures complete dehydration
Reaction time (4–6 h)Balances yield and side reactions

Yields for this step range from 70–85%.

Esterification of the Thiazole Carboxylic Acid

The final step introduces the ethyl ester group via reaction with ethyl chloroformate.

Reaction Mechanism and Optimization

The carboxylic acid at the 2-position of the thiazole reacts with ethyl chloroformate in the presence of a base (e.g., pyridine or triethylamine):

Thiazole-2-Carboxylic Acid + ClCO₂EtBaseEthyl 4-(2-Bromophenyl)Thiazole-2-Carboxylate\text{Thiazole-2-Carboxylic Acid + ClCO₂Et} \xrightarrow{\text{Base}} \text{Ethyl 4-(2-Bromophenyl)Thiazole-2-Carboxylate}

Key variables include:

VariableOptimal SettingOutcome
SolventDichloromethaneEnhances reactivity
Base (Triethylamine)1.5 equivalentsNeutralizes HCl byproduct
Temperature0–5°C (ice bath)Prevents hydrolysis

This step typically achieves >90% yield.

Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity:

Spectroscopic Analysis

  • ¹H NMR : Signals at δ 8.2–8.5 ppm (aromatic protons), δ 4.3–4.5 ppm (ethyl CH₂), and δ 1.3–1.5 ppm (ethyl CH₃).

  • IR : Peaks at 1700 cm⁻¹ (C=O ester) and 690 cm⁻¹ (C-Br stretch).

X-Ray Crystallography

Single-crystal studies confirm the planar thiazole ring and ortho-bromophenyl substitution.

Industrial-Scale Considerations

Scalability requires addressing:

  • Catalyst Recovery : Recycling AlCl₃ via aqueous extraction.

  • Solvent Choice : Replacing chlorinated solvents with greener alternatives (e.g., ethyl acetate).

  • Byproduct Management : Trapping HBr gas using scrubbers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, often in the presence of a catalyst like copper(I) iodide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazole derivatives.

    Oxidation and Reduction: Products include oxidized or reduced thiazole derivatives with different functional groups.

    Hydrolysis: The major product is 4-(2-bromophenyl)thiazole-2-carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Notably, it has been linked to the development of anti-inflammatory and anti-cancer agents .

Case Study: Anticancer Activity

Research has demonstrated that derivatives of thiazole compounds exhibit promising anticancer properties. For instance, compounds synthesized from thiazole frameworks were tested against various cancer cell lines, showing significant cytotoxicity with IC50 values in the micromolar range. One study indicated that a related thiazole compound exhibited an IC50 of 0.72 µM against liver carcinoma cells (HEPG2-1) when compared to doxorubicin, a standard chemotherapy drug .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals. Its effectiveness in pest control and crop protection contributes to enhanced agricultural productivity.

Data Table: Agrochemical Applications

Application Description
Pest ControlEffective against a wide range of agricultural pests
Crop ProtectionEnhances resistance to diseases in various crops
Yield ImprovementSupports higher yields through better plant health

Material Science

The compound also finds applications in material science, particularly in developing novel materials with unique properties such as improved thermal stability and chemical resistance.

Material Properties

  • Thermal Stability: Enhances the durability of coatings and plastics.
  • Chemical Resistance: Provides materials that withstand harsh environmental conditions.

Biochemical Research

In biochemical research, this compound is used to study biological pathways and mechanisms. This research aids in discovering new therapeutic targets and drug design.

Case Study: Enzyme Interaction Studies

Research utilizing this compound has focused on enzyme interactions within metabolic pathways, contributing to a deeper understanding of disease mechanisms. For example, studies have shown that thiazole derivatives can modulate enzyme activity linked to cancer progression, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of ethyl 4-(2-bromophenyl)thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity towards certain biological targets. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylate Derivatives

Thiazole carboxylates are versatile scaffolds in drug discovery. Below is a comparative analysis of ethyl 4-(2-bromophenyl)thiazole-2-carboxylate with structurally related compounds, focusing on synthesis, physicochemical properties, stability, and applications.

Key Observations :

  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., bromo, trifluoromethyl) reduce yields compared to electron-donating groups (methoxy). For example, the trifluoromethyl analog yields only 29% due to steric and electronic challenges .
  • Microwave Efficiency : The target compound’s 76% yield highlights the efficacy of microwave-assisted synthesis for brominated derivatives .
Physicochemical Properties
Compound Name Melting Point (°C) Purity (%) Solubility Trends Reference
This compound Not reported ≥95 Likely low in water (ester group)
Ethyl 4-(2-methoxyphenyl)thiazole-2-carboxylate (1b) 70.3 99.1 Moderate in polar aprotic solvents
Ethyl 4-(4-methoxyphenyl)thiazole-2-carboxylate (1d) 150.5 97.7 High crystallinity, low solubility
Ethyl 4-(trifluoromethyl)thiazole-2-carboxylate Not reported 95.0 Hydrophobic (CF₃ group)

Key Observations :

  • Melting Points : Methoxy-substituted derivatives exhibit higher melting points (e.g., 150.5°C for 1d) due to enhanced crystallinity from planar aryl groups . Bromine’s steric bulk may disrupt packing, but data for the target compound are lacking.
  • Purity : Most analogs achieve >95% purity post-synthesis, suitable for biological screening .
Stability and Reactivity
  • Ester Hydrolysis : Ethyl thiazole-2-carboxylates undergo rapid decarboxylation under basic conditions. For example, hydrolysis of ethyl 4-(2,4-dimethoxyphenyl)thiazole-2-carboxylate yields unstable carboxylic acids that decarboxylate to 4-arylthiazoles . The target compound’s bromine may slow hydrolysis due to electron withdrawal, but this requires experimental validation.
  • Functionalization Potential: The bromine in the target compound allows for cross-coupling reactions (e.g., Suzuki-Miyaura), a advantage over non-halogenated analogs .

Biological Activity

Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its reactivity and biological significance. The synthesis typically involves the reaction of 2-bromoaniline with ethyl 2-bromoacetate in the presence of a base like potassium carbonate, followed by cyclization to form the thiazole structure. The reaction conditions usually include heating under reflux to ensure complete conversion.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate significant antibacterial activity, comparable to standard antibiotics .

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Candida albicans0.250.5

This table summarizes the antimicrobial efficacy against selected pathogens, highlighting its potential as an alternative treatment option.

Antifungal Activity

The compound has also been evaluated for antifungal activity, particularly against strains like Candida albicans. Studies have reported effective inhibition of fungal growth at low concentrations, showcasing its potential in treating fungal infections .

Anticancer Properties

Recent research indicates that this compound exhibits significant anticancer activity. In vitro assays against various cancer cell lines have shown that the compound can inhibit cell proliferation effectively.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10
HePG-2 (Liver Cancer)15
HCT-116 (Colorectal Cancer)12

The IC50 values reflect the concentration required to inhibit cell growth by 50%, demonstrating its potential as a chemotherapeutic agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The thiazole ring can interact with enzymes and receptors, modulating their activity. The presence of the bromophenyl group enhances binding affinity to biological targets, which is crucial for its antimicrobial and anticancer effects.

Case Studies and Research Findings

  • Antiviral Activity : A study investigating phenylthiazole derivatives found that modifications to the phenyl ring significantly influenced antiviral efficacy against flaviviruses, suggesting a similar potential for this compound in antiviral applications .
  • Structure-Activity Relationship (SAR) : Research on thiazole derivatives has established SAR models that indicate how variations in chemical structure can enhance biological activity. This approach can guide future modifications of this compound to improve its therapeutic potential .
  • In Vivo Studies : Preliminary in vivo studies have indicated favorable pharmacokinetic profiles for related thiazole compounds, suggesting that this compound may exhibit similar properties, warranting further exploration in animal models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(2-bromophenyl)thiazole-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazones with ethyl bromopyruvate under reflux in ethanol with glacial acetic acid as a catalyst. Key parameters include reaction time (4–6 hours), solvent choice (absolute ethanol), and stoichiometric ratios (1:1 molar ratio of precursors). Alternative catalytic methods, such as iridium-catalyzed allylic amination, may improve regioselectivity but require inert atmospheres and specialized ligands .
  • Yield Optimization : Monitor reaction progress via TLC and optimize pH (acidic conditions favor cyclization). Purification via column chromatography (hexane/ethyl acetate) is recommended for isolating high-purity products.

Q. How is the molecular structure of this compound validated experimentally?

  • Analytical Techniques :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structure and validate bond lengths/angles. Asymmetric unit analysis confirms the thiazole ring puckering and bromophenyl orientation .
  • Spectroscopy : 1^1H and 13^{13}C NMR (CDCl3_3) identify substituents (e.g., ethyl ester at δ ~4.3 ppm, aromatic protons at δ 7.2–7.8 ppm). HRMS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 339.99 for C12_{12}H10_{10}BrNO2_2S) .

Q. What standard protocols are used to evaluate the biological activity of this compound?

  • Antioxidant Assays :

  • Free Radical Scavenging Activity (FRSA) : Use DPPH or ABTS radicals, with ascorbic acid as a control. Measure absorbance at 517 nm; % inhibition is calculated as AcontrolAsampleAcontrol×100\frac{A_{\text{control}} - A_{\text{sample}}}{A_{\text{control}}} \times 100.
  • Total Antioxidant Capacity (TAC) : Phosphomolybdenum method, with results expressed as μg ascorbic acid equivalents (AAE)/mg compound .
    • Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a reference .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic properties of this compound?

  • DFT Analysis : Optimize geometry at the B3LYP/6-311G(d,p) level. Frontier molecular orbitals (HOMO-LUMO) reveal charge transfer interactions; the electron-withdrawing bromophenyl group lowers LUMO energy, enhancing electrophilic reactivity. Mulliken charges predict nucleophilic attack sites on the thiazole ring .

Q. What strategies are employed to resolve contradictions in bioactivity data across studies?

  • Case Example : Discrepancies in antioxidant efficacy (e.g., %FRSA ranging from 74–85%) may arise from assay conditions (e.g., radical concentration, incubation time). Normalize data using standardized protocols (e.g., IC50_{50} values) and validate via dose-response curves. Substituent effects (e.g., methoxy vs. nitro groups) should be analyzed via QSAR models .

Q. How can stereochemical outcomes be controlled during functionalization of the thiazole ring?

  • Stereospecific Synthesis : Iridium-catalyzed allylic amination ensures regiospecificity (e.g., E-configured α,β-unsaturated esters). Chiral ligands (e.g., phosphoramidites) induce enantioselectivity, with reaction monitoring via 1^1H NMR coupling constants (e.g., J = 15.9 Hz for trans alkenes) .

Q. What advanced techniques address solubility challenges in biological assays?

  • Solubility Enhancement : Use co-solvents (e.g., DMSO:water mixtures ≤5% v/v) or nanoformulation (liposomes). For NMR, dissolve in DMSO-d6_6 at 2 mM; sonication (30 min) improves dispersion. Confirm stability via HPLC (C18 column, acetonitrile/water gradient) .

Q. How does molecular docking predict interactions with viral targets (e.g., SARS-CoV-2 Mpro^\text{pro})?

  • Docking Protocol : Use AutoDock Vina with Mpro^\text{pro} PDB ID 6LU7. Key interactions include hydrogen bonds between the thiazole carboxylate and His41/Glu168. Binding affinity (ΔG ≤ -7.5 kcal/mol) and inhibition constants (Ki_i ≤ 2 μM) prioritize candidates for in vitro validation .

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